

Molecular weight and formula of 3-Cyclohexene-1-carboxylic acid, ethyl ester

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Compound of Interest

Compound Name: 3-Cyclohexene-1-carboxylic acid, ethyl ester

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Technical Guide: Ethyl Cyclohex-3-ene-1-carboxylate

A Senior Application Scientist's Guide to Synthesis, Characterization, and Application

Introduction: The Strategic Value of the Cyclohexene Scaffold

In the landscape of modern drug discovery and fine chemical synthesis, the cyclohexene ring system stands out as a "privileged scaffold."^[1] Its inherent three-dimensional structure provides an ideal framework for developing molecules with enhanced binding affinity and metabolic stability.^[1] Ethyl cyclohex-3-ene-1-carboxylate (also known as **3-Cyclohexene-1-carboxylic acid, ethyl ester**) is a foundational building block that provides access to this critical molecular architecture.

This guide serves as a comprehensive technical resource for researchers and drug development professionals. It moves beyond a simple recitation of facts to provide field-proven insights into the synthesis, characterization, and strategic application of this versatile intermediate. We will explore the causality behind procedural choices and establish the self-validating protocols necessary for robust scientific outcomes.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical properties is the bedrock of its effective use in the laboratory. These parameters govern everything from reaction setup and solvent selection to purification and storage. The key properties for Ethyl cyclohex-3-ene-1-carboxylate are summarized below.[2][3]

Property	Value	Source
IUPAC Name	Ethyl cyclohex-3-ene-1-carboxylate	
CAS Number	15111-56-5	
Molecular Formula	C ₉ H ₁₄ O ₂	
Molecular Weight	154.21 g/mol	[3]
Appearance	Colorless to Light yellow clear liquid	[2][4]
Boiling Point	195 °C	[2][4]
Flash Point	63 °C	[2][4]
Specific Gravity	0.99 (20/20)	[2]
Refractive Index	1.46	[2]

Synthesis: The Diels-Alder Approach

The most elegant and efficient route to the cyclohexene core of this molecule is the Nobel Prize-winning Diels-Alder reaction.[5] This [4+2] cycloaddition provides a powerful method for forming six-membered rings with excellent control over regiochemistry and stereochemistry.[6] The reaction involves the concerted interaction of the 4 π -electrons of a conjugated diene with the 2 π -electrons of an alkene (the dienophile).[5]

For the synthesis of Ethyl cyclohex-3-ene-1-carboxylate, the reactants are 1,3-butadiene (the diene) and ethyl acrylate (the dienophile).

Caption: Diels-Alder synthesis of the target compound.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be self-validating, with in-process checks to ensure the reaction is proceeding as expected. The primary challenge in this specific reaction is handling 1,3-butadiene, which is a gas at room temperature. A common and safer laboratory strategy is to generate it *in situ* from a stable precursor like 3-sulfolene.

Materials:

- 3-Sulfolene (Butadiene sulfone)
- Ethyl acrylate (dienophile)
- Xylene (high-boiling solvent)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Diatomaceous earth (e.g., Celite®)

Equipment:

- Round-bottom flask with reflux condenser
- Heating mantle with stirrer
- Separatory funnel
- Rotary evaporator
- Vacuum distillation apparatus

Step-by-Step Methodology:

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-sulfolene (0.1 mol) and ethyl acrylate (0.1 mol). Add 100 mL of xylene.
 - Scientist's Insight: Xylene is chosen for its high boiling point (~140 °C), which is necessary to induce the thermal decomposition (retro-*cheletropic* reaction) of 3-sulfolene into 1,3-

butadiene and sulfur dioxide gas. This *in situ* generation maintains a sufficient concentration of the gaseous diene in the reaction medium without requiring specialized gas handling equipment.

- Thermal Reaction: Heat the mixture to a gentle reflux (~135-140 °C) with vigorous stirring. Maintain reflux for 2-3 hours.
 - Self-Validation Check: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC), observing the consumption of ethyl acrylate. The evolution of SO₂ gas is also an indicator that the diene is being generated.
- Workup and Extraction: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine (saturated NaCl solution).
 - Causality: The water wash removes any water-soluble impurities, and the brine wash helps to break any emulsions and begins the drying process by drawing water from the organic layer.
- Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter the solution through a small plug of diatomaceous earth to remove the drying agent and any fine particulates.
- Solvent Removal: Concentrate the filtered solution using a rotary evaporator to remove the xylene solvent.
- Purification: Purify the resulting crude oil by vacuum distillation. The product will distill as a colorless liquid. This final step is crucial for removing unreacted starting material and any high-boiling point byproducts.

Caption: Step-by-step workflow for the synthesis and purification.

Structural Elucidation and Quality Control

Confirming the structure and purity of the synthesized product is paramount. A multi-technique approach involving mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a comprehensive and definitive characterization.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern. For Ethyl cyclohex-3-ene-1-carboxylate, the molecular ion peak $[M]^+$ is expected at $m/z = 154$, corresponding to the molecular weight of 154.21 g/mol. A characteristic fragmentation pattern involves a retro-Diels-Alder reaction, which would yield fragments corresponding to the original diene and dienophile.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential tool for identifying key functional groups. The gas-phase IR spectrum for this compound is publicly available from the NIST Chemistry WebBook. The spectrum is characterized by several key absorption bands that confirm its structure.

- $\sim 3030 \text{ cm}^{-1}$ (C-H stretch, sp^2): This peak is indicative of the C-H bonds on the alkene ($\text{C}=\text{C}$) moiety.
- 2850-2950 cm^{-1} (C-H stretch, sp^3): These strong absorptions correspond to the C-H bonds of the aliphatic ring and the ethyl group.
- $\sim 1735 \text{ cm}^{-1}$ (C=O stretch, ester): This is a very strong and sharp absorption, characteristic of the carbonyl group in an aliphatic ester.
- $\sim 1180 \text{ cm}^{-1}$ (C-O stretch, ester): A strong band corresponding to the C-O single bond stretch of the ester functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural information, confirming the connectivity and chemical environment of every carbon and hydrogen atom.

^{13}C NMR Spectroscopy:

The ^{13}C NMR spectrum provides a count of the unique carbon environments in the molecule. The spectrum for Ethyl cyclohex-3-ene-1-carboxylate has been reported, confirming the expected 9 carbon signals.

Chemical Shift (δ) ppm	Assignment	Rationale
~175	C=O	Ester carbonyl carbon, highly deshielded.
~127	=CH-	Alkene carbon.
~125	=CH-	Alkene carbon.
~60	-O-CH ₂ -CH ₃	Carbon directly attached to the ester oxygen.
~40	-CH(C=O)-	Methine carbon alpha to the carbonyl group.
~28-30	Ring -CH ₂ -	Aliphatic ring carbons.
~25	Ring -CH ₂ -	Aliphatic ring carbons.
~14	-O-CH ₂ -CH ₃	Terminal methyl carbon of the ethyl group.

Source: Data adapted from PubChem CID 85803.

¹H NMR Spectroscopy (Predicted):

While a published, fully assigned ¹H NMR spectrum is not readily available, a Senior Application Scientist can reliably predict the spectrum based on established chemical shift principles and coupling patterns. This predictive analysis is a critical skill for verifying experimental outcomes. The spectrum is expected to be complex in the aliphatic region due to overlapping signals and complex coupling.

- δ ~5.7 ppm (2H, multiplet): These are the two vinyl protons (-CH=CH-). They are the most deshielded protons on the carbon framework and will likely appear as a complex multiplet due to coupling with each other and adjacent allylic protons.
- δ ~4.1 ppm (2H, quartet, $J \approx 7.1$ Hz): This quartet is the characteristic signal for the -O-CH₂- protons of the ethyl ester, split by the three protons of the adjacent methyl group.

- $\delta \sim 2.5$ ppm (1H, multiplet): This is the methine proton alpha to the ester carbonyl group (-CH(C=O)-). It is deshielded by the electron-withdrawing carbonyl and will be a complex multiplet due to coupling with multiple neighboring protons.
- $\delta \sim 2.0\text{--}2.3$ ppm (4H, multiplet): These are the four allylic protons (protons on the carbons adjacent to the double bond). Their signals will overlap and be coupled to the vinyl protons and other aliphatic protons.
- $\delta \sim 1.8$ ppm (2H, multiplet): This signal corresponds to the remaining two aliphatic protons on the ring.
- $\delta \sim 1.2$ ppm (3H, triplet, $J \approx 7.1$ Hz): This classic upfield triplet represents the methyl protons (-CH₃) of the ethyl ester, split by the two protons of the adjacent methylene group.

Applications in Research and Drug Development

Ethyl cyclohex-3-ene-1-carboxylate is primarily used as a versatile building block in organic synthesis. Its value lies in the combination of a reactive alkene and an ester functional group within a defined stereochemical framework.

- Scaffold for Complex Molecules: The cyclohexene ring can be further functionalized through various reactions, including epoxidation, dihydroxylation, or hydrogenation, to create a wide array of substituted cyclohexane derivatives. These derivatives are key intermediates in the total synthesis of natural products and pharmaceuticals.[\[1\]](#)
- Pharmaceutical Intermediates: Molecules containing the cyclohexane or cyclohexene core are prevalent in medicinal chemistry. This scaffold can position substituents in a precise three-dimensional arrangement, which is critical for effective interaction with biological targets like enzymes and receptors.[\[1\]](#)
- Fragrance and Flavor Industry: As an ester with a pleasant, fruity odor, this compound and its derivatives find applications in the fragrance industry.[\[3\]](#)

Safety and Handling

Proper handling of all chemicals is essential for laboratory safety. While aggregated data from a large number of suppliers suggests this chemical does not meet GHS hazard criteria, some

individual suppliers provide specific warnings.[\[2\]](#)[\[3\]](#) A conservative approach to safety is always recommended.

Hazard Information	Precautionary Measures
GHS Signal Word:	Warning [2]
Hazard Statement:	H227: Combustible liquid [2]
Handling:	P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking. [2] Use in a well-ventilated area or fume hood. Avoid breathing vapors.
Personal Protective Equipment (PPE):	P280: Wear protective gloves/ eye protection/ face protection. [2] Standard laboratory coat, safety glasses with side shields, and nitrile gloves are required.
Fire Fighting:	P370 + P378: In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish. [2]
Storage:	P403 + P235: Store in a well-ventilated place. Keep cool. [2] Store in a tightly sealed container in a cool, dry place.
Disposal:	P501: Dispose of contents/container to an approved waste disposal plant. [2] Follow all local and national regulations for chemical waste disposal.

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